molecular formula C20H26N4O4 B6016755 methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate

methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate

Cat. No.: B6016755
M. Wt: 386.4 g/mol
InChI Key: MATFWHFBQMJLQC-UHFFFAOYSA-N
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Description

Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate is a complex organic compound featuring an indole moiety, a piperazine ring, and a propanoate ester. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14(19(26)28-2)22-20(27)24-11-9-23(10-12-24)18(25)8-7-15-13-21-17-6-4-3-5-16(15)17/h3-6,13-14,21H,7-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFWHFBQMJLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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